Boc-val-leu-gly-arg-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

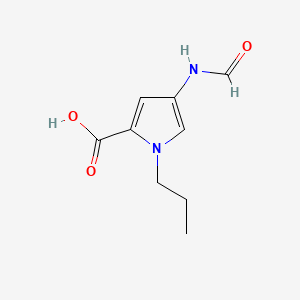

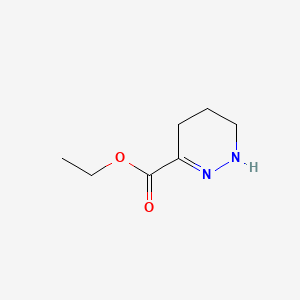

“Boc-val-leu-gly-arg-OH” is a peptide sequence with the molecular formula C24H45N7O7 . It is also known as BOC-VAL-LEU-GLY-ARG-OH . This peptide has been used as a chromogenic substrate for horseshoe crab clotting enzyme and is widely used in detection assays for bacterial endotoxins .

Synthesis Analysis

The synthesis of peptides like “Boc-val-leu-gly-arg-OH” often involves the use of mixed anhydrides and activated esters . The peptide preparation method can be improved by replacing p-nitrophenyl esters at the intermediate stage with N-hydroxysuccinimide esters, yielding a crystalline substance at high purity . The BOC (tert-butyloxycarbonyl) group is used for protection and can be replaced with a carbobenzoxy group, which allows for a one-step removal of the protection of both amino groups in mild conditions .Molecular Structure Analysis

The molecular structure of “Boc-val-leu-gly-arg-OH” is complex due to its peptide nature. The InChI Key for this compound is DGHVKPVEBMXHCK-BQFCYCMXSA-N . The molecular weight of this compound is 543.66 .Chemical Reactions Analysis

“Boc-val-leu-gly-arg-OH” is a chromogenic substrate for the detection of bacterial endotoxins . Upon enzymatic cleavage by endotoxin-induced amidases, p-nitroanilide (pNA) is released which can be quantified by colorimetric detection at 405 nm as a measure of endotoxin levels .Physical And Chemical Properties Analysis

“Boc-val-leu-gly-arg-OH” is a clear and nearly colorless to pale yellow liquid at room temperature . It is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .Applications De Recherche Scientifique

Modification of Peptides via Polylithiations : The Boc-protected tripeptides, including Boc-Val-Leu-Gly-Arg-OH, can undergo modifications through polylithiations, a process where multiple lithium atoms are added. This method allows for the introduction of various side chains into the peptide, demonstrating the flexibility in peptide modification (Bossler & Seebach, 1994).

Modeling Beta-Hairpin Conformations : Research has shown that synthetic peptides, including Boc-protected sequences, can be designed to model beta-hairpin conformations. This is significant for understanding protein folding and designing peptides with specific structural properties (Awasthi, Raghothama & Balaram, 1995).

Conformational Transitions in Designed Peptides : Studies have investigated how peptides, including those containing Boc-val-leu-gly-arg-OH, undergo conformational transitions in response to changes in solvent. This research is crucial for understanding how peptide structures are influenced by their environment (Awasthi, Shankaramma, Raghothama & Balaram, 2001).

Impact of Beta-Turns on Peptide Structure : The specific nature of beta-turns in peptides, including those with Boc-val-leu-gly-arg-OH, has been shown to be critical for forming certain structures like beta-hairpins. This emphasizes the importance of specific amino acid sequences in determining peptide structure (Raghothama, Awasthi & Balaram, 1998).

Combining Helical and Beta-Hairpin Structures : Research has been conducted on designing peptides that combine different elements of secondary structure, such as helices and beta-hairpins. This work contributes to our understanding of how complex protein structures can be mimicked and studied (Das, Shankaramma & Balaram, 2001).

Mécanisme D'action

Safety and Hazards

When handling “Boc-val-leu-gly-arg-OH”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

The future directions for “Boc-val-leu-gly-arg-OH” could involve its continued use in detection assays for bacterial endotoxins . As a chromogenic substrate, it has potential for further study with the aim of developing original drugs . Its synthesis process could also be improved and optimized for higher yield and purity .

Propriétés

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2S)-4-methyl-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoyl]amino]acetyl]amino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H45N7O7/c1-13(2)11-16(30-20(34)18(14(3)4)31-23(37)38-24(5,6)7)19(33)28-12-17(32)29-15(21(35)36)9-8-10-27-22(25)26/h13-16,18H,8-12H2,1-7H3,(H,28,33)(H,29,32)(H,30,34)(H,31,37)(H,35,36)(H4,25,26,27)/t15-,16-,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHVKPVEBMXHCK-BQFCYCMXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45N7O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-Tetramethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B561282.png)

![(14'Z,20'Z)-spiro[1,3-dioxolane-2,23'-pentacyclo[10.10.1.02,11.04,9.015,20]tricosa-2(11),4,6,8,14,16,18,20-octaene]](/img/structure/B561301.png)

![[(2S,3R,4S,9R,13R,16R)-2-acetyloxy-18-hydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-3-yl] butanoate](/img/structure/B561303.png)